1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid
Overview
Description
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring
Scientific Research Applications
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
While the specific mechanism of action for “1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid” is not mentioned in the retrieved papers, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
The compound offers potential applications in drug discovery and synthesis of novel compounds, making it a promising tool for advancing various fields of study. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry , indicating a potential direction for future research.
Preparation Methods
The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-(6-Methylpyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine and pyrimidine derivatives:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-(2-pyridyl)piperidine share similar structural features but differ in their functional groups and biological activities.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-methylpyrimidine exhibit different substitution patterns on the pyrimidine ring, leading to varied chemical and biological properties.
This compound’s unique combination of a piperidine ring with a pyrimidine ring and a carboxylic acid group makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-10(13-7-12-8)14-4-2-3-9(6-14)11(15)16/h5,7,9H,2-4,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLAGUFHXBEOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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